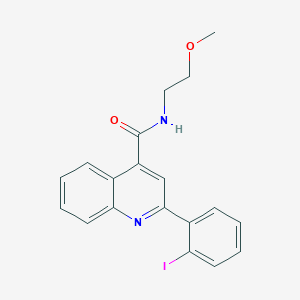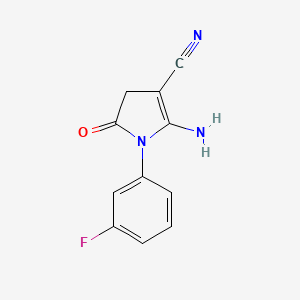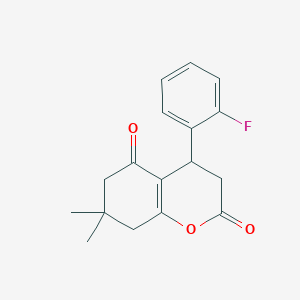![molecular formula C24H30N2O2 B11070921 Urea, 1-[3-(adamantan-1-yloxy)propyl]-3-(naphthalen-1-yl)-](/img/structure/B11070921.png)
Urea, 1-[3-(adamantan-1-yloxy)propyl]-3-(naphthalen-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1-ADAMANTYLOXY)PROPYL]-N’-(1-NAPHTHYL)UREA is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. The compound consists of an adamantane moiety linked to a naphthyl group through a urea linkage, which imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-ADAMANTYLOXY)PROPYL]-N’-(1-NAPHTHYL)UREA typically involves multiple steps:
Preparation of 1-Adamantanol: This is achieved through the hydrogenation of adamantane in the presence of a suitable catalyst.
Formation of 1-Adamantyloxypropylamine: 1-Adamantanol is reacted with propylene oxide to form 1-adamantyloxypropanol, which is then converted to 1-adamantyloxypropylamine through amination.
Coupling with 1-Naphthylisocyanate: The final step involves the reaction of 1-adamantyloxypropylamine with 1-naphthylisocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-[3-(1-ADAMANTYLOXY)PROPYL]-N’-(1-NAPHTHYL)UREA can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The urea linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Amines.
Substitution: Substituted urea derivatives.
科学研究应用
N-[3-(1-ADAMANTYLOXY)PROPYL]-N’-(1-NAPHTHYL)UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of N-[3-(1-ADAMANTYLOXY)PROPYL]-N’-(1-NAPHTHYL)UREA involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to disrupt lipid membranes, while the naphthyl group can interact with aromatic residues in proteins. This dual interaction can lead to the modulation of various biological pathways, including signal transduction and enzyme activity.
相似化合物的比较
Similar Compounds
- N-[2-(1-ADAMANTYLOXY)PROPYL]-N’-(3-AMINOPHENYL)UREA
- N-[3-(1-ADAMANTYLOXY)PROPYL]-N’-(3-CHLOROPHENYL)UREA
Uniqueness
N-[3-(1-ADAMANTYLOXY)PROPYL]-N’-(1-NAPHTHYL)UREA is unique due to the presence of both adamantane and naphthyl groups, which confer distinct chemical properties. The adamantane moiety provides rigidity and hydrophobicity, while the naphthyl group offers aromaticity and potential for π-π interactions. This combination makes the compound versatile for various applications in research and industry.
属性
分子式 |
C24H30N2O2 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC 名称 |
1-[3-(1-adamantyloxy)propyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C24H30N2O2/c27-23(26-22-8-3-6-20-5-1-2-7-21(20)22)25-9-4-10-28-24-14-17-11-18(15-24)13-19(12-17)16-24/h1-3,5-8,17-19H,4,9-16H2,(H2,25,26,27) |
InChI 键 |
IKFIXMJFUOMCRI-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)OCCCNC(=O)NC4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(8-Bromo-2-methyl-4-quinolyl)amino]phenol](/img/structure/B11070844.png)
![methyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11070845.png)
![2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11070852.png)
![methyl 4-[({(2Z)-4-oxo-3-(pyridin-3-ylmethyl)-2-[(pyridin-3-ylmethyl)imino]-3,4-dihydro-2H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11070854.png)

![Indol-2-one, 5-[4-(furan-2-carbonyl)piperazine-1-sulfonyl]-1-methyl-1,3-dihydro-](/img/structure/B11070866.png)
![3-{[(4-Chlorophenyl)acetyl]amino}-3-(2-furyl)propanoic acid](/img/structure/B11070869.png)

![3-hydroxy-1-methyl-3-(2-{3-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-2-oxoethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11070888.png)
![(4-Butoxyphenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B11070889.png)
![7-Benzyl-1,1-dichloro-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B11070895.png)
![N-[2-(1-adamantyloxy)propyl]thiophene-2-carboxamide](/img/structure/B11070901.png)
![Ethyl 4-({[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11070906.png)
